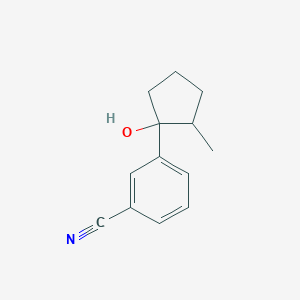![molecular formula C10H17BrO B13158871 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is an organic compound characterized by a cyclobutyl ring substituted with a bromomethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane typically involves the bromination of a cyclobutylmethyl precursor followed by cyclization to form the oxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The cyclization step may require acidic or basic conditions depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of cyclobutylmethyl derivatives.
Scientific Research Applications
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the oxolane ring provides structural stability. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
- 3-{[1-(Iodomethyl)cyclobutyl]methyl}oxolane
- 3-{[1-(Hydroxymethyl)cyclobutyl]methyl}oxolane
Uniqueness
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2 |
InChI Key |
VMSJSEZFYKQLET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2CCOC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)

![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)



